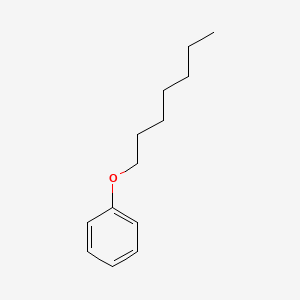

1-Phenoxyheptane

CAS No.: 32395-96-3

Cat. No.: VC4097460

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32395-96-3 |

|---|---|

| Molecular Formula | C13H20O |

| Molecular Weight | 192.3 g/mol |

| IUPAC Name | heptoxybenzene |

| Standard InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

| Standard InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N |

| SMILES | CCCCCCCOC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCOC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

1-Phenoxyheptane consists of a heptyl chain linked to a phenyl group via an oxygen atom. Key identifiers include:

-

Molecular Formula: CHO

The compound’s structure is characterized by a flexible heptyl chain and a planar aromatic ring, influencing its solubility and reactivity.

Synonyms and Registry Identifiers

Common synonyms include heptyl phenyl ether, benzene (heptyloxy)-, and 1-phenoxyheptane . Additional identifiers:

Synthesis Methods

Williamson Ether Synthesis

The primary route for synthesizing 1-phenoxyheptane is the Williamson ether synthesis, which involves the reaction of a primary alkyl halide with an alkoxide ion. For example:

-

Alkoxide Preparation: Sodium phenoxide (CHONa) is generated by deprotonating phenol (CHOH) with sodium hydroxide .

-

Nucleophilic Substitution: The alkoxide reacts with 1-bromoheptane (CHBr) in an S2 mechanism:

This method yields 1-phenoxyheptane with high purity, provided the alkyl halide is primary to minimize elimination side reactions .

Alternative Approaches

While less common, 1-phenoxyheptane can also be synthesized via:

-

Acid-Catalyzed Dehydration: Reaction of phenol with heptanol under acidic conditions, though this method is less efficient due to competing alkene formation .

Physicochemical Properties

Physical Properties

Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | -33.5°C | |

| Boiling Point | 267°C (estimated) | |

| Density | 0.9170 g/cm³ | |

| Refractive Index | 1.4912 | |

| LogP (Octanol-Water) | 4.03580 |

The compound’s low melting point and moderate hydrophobicity (LogP ≈ 4.0) suggest utility in non-polar solvents .

Spectral Characterization

Applications and Industrial Relevance

Solvent and Intermediate

1-Phenoxyheptane’s non-polar nature makes it suitable as:

-

A solvent in organic reactions requiring inert, high-boiling media .

-

An intermediate in synthesizing surfactants or polymer precursors .

Analytical Methods

Chromatography

-

Gas Chromatography (GC): Effective for purity assessment due to its volatility .

-

High-Performance Liquid Chromatography (HPLC): Useful for quantifying trace impurities .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume